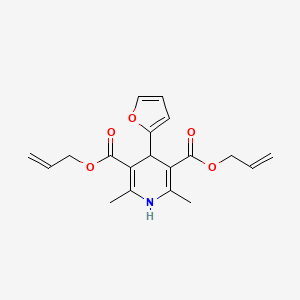

diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Description

Diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central dihydropyridine ring substituted at the 4-position with a 2-furyl group and at the 2- and 6-positions with methyl groups. The 3- and 5-carboxylic acid groups are esterified with allyl moieties. This structural framework is common in DHPs, which are widely studied for their pharmacological properties (e.g., calcium channel modulation) and synthetic versatility.

Properties

IUPAC Name |

bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-5-9-24-18(21)15-12(3)20-13(4)16(19(22)25-10-6-2)17(15)14-8-7-11-23-14/h5-8,11,17,20H,1-2,9-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUQCCVLEXDDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CO2)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331644 | |

| Record name | bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662677 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

372497-18-2 | |

| Record name | bis(prop-2-enyl) 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as DAFD) is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of DAFD, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHN\O

- Molecular Weight : 299.34 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C=CC(=O)OCC=C(C)C1=CC=CC(=C1)C(=O)OCC=C(C)C

DAFD exhibits its biological effects through several mechanisms:

- Antioxidant Activity : DAFD has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways .

- Modulation of Signaling Pathways : DAFD affects several signaling pathways by interacting with receptors and transcription factors. It has been observed to influence the NF-kB pathway, which plays a vital role in immune response and inflammation .

Biological Activities

The biological activities of DAFD can be categorized as follows:

- Anti-inflammatory Effects : Studies indicate that DAFD reduces inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .

- Anticancer Properties : Research has demonstrated that DAFD exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. It induces apoptosis (programmed cell death) through intrinsic pathways involving mitochondrial dysfunction .

- Neuroprotective Effects : Preliminary studies suggest that DAFD may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neuroprotective therapies .

Study 1: Antioxidant Activity Assessment

In a controlled study involving rat models subjected to oxidative stress, DAFD administration significantly reduced malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) activity. This indicates enhanced antioxidant defense mechanisms due to DAFD treatment.

Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of DAFD on MCF-7 breast cancer cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that DAFD induces apoptosis through the activation of caspase pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHN\O | Antioxidant, Anti-inflammatory |

| Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | CHN\O | Anticancer |

| Diallyl 4-(3-chlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate | CHClN\O | Anti-inflammatory |

Scientific Research Applications

Medicinal Chemistry Applications

Diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate exhibits several biological activities that make it a candidate for drug development:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens. Its mechanism may involve disrupting cellular processes in microorganisms.

- Anticancer Potential : Research has shown that it can induce apoptosis in cancer cell lines through the inhibition of specific enzymes involved in cell proliferation pathways. Ongoing studies are investigating its efficacy against different cancer types.

Case Study: Anticancer Mechanism

A study conducted on human breast cancer cells demonstrated that this compound significantly reduced cell viability by inducing apoptosis. The compound was found to inhibit the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors.

Materials Science Applications

In materials science, this compound is being explored for its potential use in:

- Polymer Chemistry : Its unique structure allows for incorporation into polymer matrices to enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved resistance to thermal degradation .

- Nanocomposites : The compound can be utilized as a coupling agent in the synthesis of nanocomposites, improving the dispersion of nanoparticles within polymer matrices and enhancing overall material performance.

Agricultural Chemistry Applications

This compound also shows promise in agricultural applications:

- Pesticidal Properties : Preliminary studies suggest that this compound may act as a natural pesticide due to its ability to disrupt insect growth and development. Its application could lead to environmentally friendly pest management solutions .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,4-dihydropyridine-3,5-dicarboxylates, where structural variations in ester groups and 4-position substituents dictate functional differences. Below is a systematic comparison with analogous compounds:

Structural and Functional Differences

Implications of Substituent Variations

- Allyl esters may also participate in thiol-ene click chemistry for derivatization. Benzyl : Increased hydrophobicity and steric hindrance, which could reduce metabolic clearance but limit solubility. Ethyl : Smaller and more polar, improving aqueous solubility but reducing lipid bilayer penetration.

- Chlorophenyl Derivatives : Electron-withdrawing chlorine atoms enhance oxidative stability but may reduce nucleophilic reactivity. Hydroxy/Methoxyphenyl : Hydrogen-bonding capacity from hydroxyl groups can enhance binding to polar targets (e.g., enzymes or receptors).

Environmental and Pharmacological Behavior

- Lumping Strategy Relevance : Compounds with similar core structures but varying substituents (e.g., allyl vs. benzyl esters) may be grouped in environmental models , though differences in chlorine or oxygen content (as in vs. Target) could lead to divergent degradation pathways.

- Biological Activity: While specific data for the target compound are unavailable in the provided evidence, structurally related DHPs exhibit calcium channel-blocking activity.

Q & A

Q. What are the standard synthetic routes for preparing diallyl 4-(2-furyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is synthesized via modified Hantzsch dihydropyridine reactions, typically involving a three-component condensation of aldehydes, β-keto esters, and ammonium acetate. For derivatives with furyl substituents, stoichiometric control of the aldehyde (e.g., furfural derivatives) and optimized solvent systems (e.g., ethanol or acetonitrile under reflux) are critical. Yields range from 45–75%, with side products arising from competing acylation or oxidation pathways .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structural features?

- X-ray crystallography : Resolves the 1,4-dihydropyridine ring conformation, substituent orientations (e.g., furyl group at C4), and hydrogen-bonding networks. Example parameters: Space group P1, a = 7.34 Å, b = 10.61 Å, c = 13.84 Å .

- NMR : H NMR confirms methyl (δ 2.3–2.5 ppm) and allyl ester (δ 4.6–5.4 ppm) protons, while C NMR identifies carbonyl carbons (δ 165–170 ppm) .

- IR : Strong C=O stretches near 1700 cm and N–H bends at ~3300 cm .

Q. What biological activities are associated with this compound, and how are they assayed?

While direct data on this derivative is limited, structurally related 1,4-dihydropyridines exhibit calcium channel modulation and antioxidant properties. Assays include:

- In vitro calcium flux measurements using HEK293 cells transfected with L-type channels.

- DPPH radical scavenging tests to evaluate antioxidant capacity (IC values typically 10–50 µM) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Use PPE (nitrile gloves, safety goggles, lab coats) to avoid dermal/ocular exposure.

- Work under fume hoods to prevent inhalation of dust/aerosols.

- Store in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can computational methods like DFT and IRI analysis elucidate electronic properties and reaction mechanisms?

- DFT : Calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), electrostatic potential maps (identifies nucleophilic/electrophilic sites), and Mulliken charges to predict regioselectivity in substitution reactions .

- IRI (Independent Gradient Model) : Visualizes non-covalent interactions (e.g., C–H···O bonds stabilizing the dihydropyridine ring) .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents at C2/C6)?

- Use sterically hindered bases (e.g., LDA) to deprotonate methyl groups at C2/C6, enabling alkylation/halogenation.

- Catalytic systems like Pd(OAc)/Xantphos facilitate cross-coupling at the furyl group while preserving the dihydropyridine core .

Q. How do crystallographic data resolve contradictions in reported molecular geometries?

Conflicting torsion angles (e.g., furyl ring orientation) across studies arise from packing effects or temperature-dependent conformational flexibility. High-resolution structures (R factor < 0.05) and Hirshfeld surface analysis clarify these discrepancies by quantifying intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .

Q. What advanced reactor designs improve scalability and sustainability of its synthesis?

- Microfluidic reactors : Enhance heat/mass transfer, reducing reaction times by 30–50% compared to batch methods.

- Photocatalytic flow systems : Enable solvent-free cyclization using visible light (e.g., Ru(bpy) catalysts), minimizing waste .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.